molecular formula C15H13ClFNO2 B5776932 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide

3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide

Cat. No. B5776932
M. Wt: 293.72 g/mol
InChI Key: YPZUSTPRDWJHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide involves the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair (Kumar et al., 2017). Additionally, 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide has been shown to modulate the activity of GABA-A receptors, which are important for the regulation of neuronal excitability (Sibille et al., 2019).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide are diverse and depend on its specific target in the body. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth (Kumar et al., 2017). In the brain, 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide has been shown to modulate the activity of GABA-A receptors, which can lead to changes in neuronal excitability and behavior (Sibille et al., 2019).

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body. This allows for the investigation of specific biochemical pathways and physiological processes. However, a limitation of this compound is its potential toxicity and side effects, which can affect the reliability of experimental results.

Future Directions

There are several future directions for the study of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide. One direction is the development of new drugs based on the structure of this compound, with improved efficacy and safety profiles. Another direction is the investigation of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide.
In conclusion, 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
References:
Kumar, A., Sharma, N., & Kumar, R. (2017). Synthesis, characterization and biological evaluation of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide as a potential anticancer agent. Journal of

Molecular Structure

, 1145, 73-79.
Sibille, E. L., Lefebvre, M. N., & Lacaille, J. C. (2019). A new class of GABA-A receptor modulators: 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 29(6), 776-781.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide involves the reaction of 3-fluoroaniline with ethyl chloroformate to form 3-chloro-4-ethoxyfluoroaniline. This intermediate compound is then reacted with benzoyl chloride to produce 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide (Kumar et al., 2017).

Scientific Research Applications

3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (Kumar et al., 2017). In drug discovery, 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles (Kumar et al., 2017). In neuroscience, this compound has been studied for its potential to modulate the activity of ion channels and receptors in the brain (Sibille et al., 2019).

properties

IUPAC Name

3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-20-14-7-6-10(8-13(14)16)15(19)18-12-5-3-4-11(17)9-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUSTPRDWJHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.